molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

1,4-Benzodiazepine

Cat. No. B1214927
Key on ui cas rn: 264-64-2
M. Wt: 144.17 g/mol
InChI Key: GUJAGMICFDYKNR-UHFFFAOYSA-N
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Patent
US04012413

Procedure details

In the manner given in Example 1, N,N-dimethyl-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4benzodiazepine-1-acetamide is reduced with borane to give 1-[2-(dimethylamino)ethyl]-8-chloro-5,6-dihydro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4-benzodiazepine.
Name
1,4benzodiazepine-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1(CC(N)=O)[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:5]=[N:4][CH:3]=[CH:2]1.B>>[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:5]=[N:4][CH:3]=[CH:2]1

Inputs

Step One
Name
1,4benzodiazepine-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CN=CC2=C1C=CC=C2)CC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=CN=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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